molecular formula C16H22N6O2 B14792808 Tofacitinib Impurity 25

Tofacitinib Impurity 25

Cat. No.: B14792808
M. Wt: 330.38 g/mol
InChI Key: CRDMXSMPTHMXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tofacitinib Impurity 25 is a chemical compound related to Tofacitinib, a Janus kinase (JAK) inhibitor used primarily in the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is often studied to understand the purity and stability of Tofacitinib formulations, ensuring the efficacy and safety of the pharmaceutical product .

Chemical Reactions Analysis

Tofacitinib Impurity 25 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Common reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

    Hydrolysis: Breaking down the compound using water, often in acidic or basic conditions

Major products formed from these reactions include various derivatives of the original compound, which are studied for their stability and potential impurities .

Scientific Research Applications

Tofacitinib Impurity 25 is extensively used in scientific research to:

Mechanism of Action

The mechanism of action of Tofacitinib Impurity 25 is closely related to that of Tofacitinib. Tofacitinib inhibits Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are involved in the signaling pathways of various cytokines. This inhibition modulates immune responses and reduces inflammation . The impurity itself may not have a direct therapeutic effect but is crucial for understanding the overall pharmacokinetics and pharmacodynamics of Tofacitinib .

Comparison with Similar Compounds

Tofacitinib Impurity 25 can be compared with other impurities and related compounds, such as:

This compound is unique in its specific structural modifications and the role it plays in ensuring the purity and stability of Tofacitinib formulations .

Properties

IUPAC Name

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-4-6-22(14(24)7-13(17)23)8-12(10)21(2)16-11-3-5-18-15(11)19-9-20-16/h3,5,9-10,12H,4,6-8H2,1-2H3,(H2,17,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDMXSMPTHMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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